1-(5-Bromo-3-fluoropyridin-2-yl)ethanol
Description
1-(5-Bromo-3-fluoropyridin-2-yl)ethanol is a halogenated pyridine derivative with the molecular formula C₇H₇BrFNO and a molecular weight of 218.02 g/mol . The ethanone derivative features a pyridine ring substituted with bromine (Br) at position 5, fluorine (F) at position 3, and an acetyl group (-COCH₃) at position 2. Reduction of the ketone group in this precursor would yield the ethanol derivative, making it a critical intermediate in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
1-(5-bromo-3-fluoropyridin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCODOZHTQYYODW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)Br)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldehyde Reduction Pathway
This two-step method involves the synthesis of 5-bromo-3-fluoropicolinaldehyde followed by borohydride reduction:
Step 1: Oxidation of (6-Bromo-3-fluoropyridin-2-yl)methanol
A solution of (6-bromo-3-fluoropyridin-2-yl)methanol in dichloromethane is treated with Dess-Martin periodinane at 0°C, yielding 6-bromo-3-fluoropicolinaldehyde with a 69.4% yield.
Step 2: Sodium Borohydride Reduction
The aldehyde intermediate is reduced using NaBH4 in methanol or tetrahydrofuran at 0–20°C, achieving up to 90% yield.
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| 1 | Dess-Martin periodinane, DCM, 0°C→RT, 14h | 69.4% | Exothermic reaction; requires strict temperature control |
| 2 | NaBH4, MeOH/THF, 0–20°C, 0.5–24h | 90% | Ethanol group introduced stereospecifically |
Nucleophilic Substitution and Hydroxylation
An alternative route starts with 2,5-dibromo-3-fluoropyridine , where bromine at position 5 is replaced by a hydroxyl group via SNAr reaction:
-
Substitution with Ethylene Glycol :
Reaction with ethylene glycol in the presence of K2CO3 and acetonitrile at reflux introduces a hydroxyl group (yield: 78–82%). -
Acid-Catalyzed Cyclization :
Treatment with HCl in methanol facilitates cyclization to form the ethanol derivative.
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Industrial protocols employ continuous flow reactors to enhance reproducibility and safety:
Solvent and Catalyst Recovery
-
Methanol Recycling : Distillation reclaims 95% of methanol from reaction mixtures.
-
Pd/C Reuse : Catalytic activity remains stable for up to five cycles with minimal leaching.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
1H NMR (CDCl3): δ 8.40 (m, 1H, pyridine-H), 4.84 (s, 2H, CH2OH), 1.97 (s, 1H, OH).
-
HRMS (ESI-TOF) : m/z 264.02 [M+H]+ (calculated for C7H8BrFNO: 264.02).
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing substitution at position 6 of the pyridine ring is minimized by:
By-Product Formation
-
Dimerization : Controlled addition of aldehydes (<0.1 M concentration) reduces dimer yields to <2%.
-
Over-Reduction : NaBH4 is preferred over LiAlH4 to avoid reduction of the pyridine ring.
Emerging Methodologies
Biocatalytic Reduction
Recent advances utilize alcohol dehydrogenases (ADHs) for enantioselective synthesis:
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-3-fluoropyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: 1-(5-Bromo-3-fluoropyridin-2-yl)acetaldehyde or 1-(5-Bromo-3-fluoropyridin-2-yl)acetic acid.
Reduction: 1-(3-Fluoropyridin-2-yl)ethanol or 1-(5-Bromo-2-pyridyl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromo-3-fluoropyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-fluoropyridin-2-yl)ethanol depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for these targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism: The ethanone derivatives (CAS 1160936-52-6 and 1111637-74-1) differ in the positions of Br and F on the pyridine ring, affecting electronic properties and reactivity .
- Trifluoromethyl Substitution: The trifluoroethanone analogue (CAS 2231673-60-0) exhibits a higher molecular weight (272.00 g/mol) due to the electron-withdrawing -CF₃ group, which enhances stability and alters solubility .
- Azetidinyl Methanone: Substitution with a 3,3-difluoroazetidine group increases steric bulk and introduces a heterocyclic amine, likely influencing binding affinity in medicinal chemistry applications .
Commercial Availability
- The ethanone precursor (CAS 1160936-52-6) is priced at $400/g (1 g scale), reflecting its specialized synthesis involving halogenation and fluorination .
- Suppliers like ECHEMI and Hangzhou Sulfuchem offer industrial-grade quantities, with purity levels up to 98% .
Biological Activity
1-(5-Bromo-3-fluoropyridin-2-yl)ethanol is a chemical compound characterized by its unique structure, which includes a pyridine ring with bromine and fluorine substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Similar compounds have been studied for their potential as:
- Antifungal agents : Compounds with similar structures have demonstrated antifungal properties by inhibiting fungal growth through interference with cell membrane integrity.
- Antibacterial agents : The halogen substituents may enhance the compound's ability to penetrate bacterial membranes, leading to increased antibacterial efficacy.
In Vitro Studies
In vitro assays have shown that this compound exhibits significant biological activity against various microbial strains. For example, studies have indicated that compounds with similar halogenated structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 10 | 128 µg/mL |
Case Studies
- Antifungal Activity : A study evaluated the antifungal properties of various pyridine derivatives, including this compound. The results indicated that the compound exhibited moderate antifungal activity against Candida species, with an MIC comparable to established antifungal agents .
- Antibacterial Efficacy : Another research project focused on the antibacterial effects of halogenated pyridines. It was found that this compound demonstrated promising activity against multidrug-resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in determining its biological activity. The following table summarizes the SAR findings related to this compound:
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C7H8BrFN2 | Antifungal, Antibacterial |
| 1-(5-Bromo-2-fluoropyridin-3-yl)ethanol | C7H7BrFNO | Moderate antibacterial |
| 2-(5-Fluoropyridin-3-yl)ethanamine | C7H8FN2 | Weak antifungal |
The data indicates that compounds with specific halogen arrangements exhibit varying levels of biological activity, suggesting that further modifications could enhance efficacy.
Q & A
Q. What are the recommended synthetic routes for 1-(5-Bromo-3-fluoropyridin-2-yl)ethanol, and how can intermediates be validated?
A multi-step synthesis is typically employed, starting with halogenation of the pyridine core followed by functional group transformations. For example, bromo-fluoropyridine precursors (e.g., 5-bromo-3-fluoropyridine derivatives) may undergo nucleophilic substitution or Grignard reactions to introduce the ethanol moiety . Intermediates should be validated via <sup>1</sup>H/<sup>19</sup>F NMR to confirm regioselectivity and purity. Chromatographic separation (e.g., flash column chromatography) is critical to isolate stereoisomers, if present .
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
Contradictions in physical properties (e.g., mp ranges in ) often arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to characterize thermal behavior and X-ray crystallography (via SHELXL ) to resolve structural ambiguities. Cross-validate NMR data with computational tools (e.g., DFT-based chemical shift predictions) .
Q. What analytical techniques are essential for confirming the structure of this compound?
- Mass spectrometry (HRMS): Confirm molecular weight (expected ~245.03 g/mol for C7H6BrFNO).
- 2D NMR (COSY, HSQC): Resolve coupling between the ethanol hydroxyl proton and adjacent pyridine fluorines .
- X-ray crystallography: Resolve spatial arrangement of bromo/fluoro substituents (refinement via SHELXL ; visualization via ORTEP-3 ).
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize dehalogenation or ring-opening side reactions?
Bromo-fluoropyridines are prone to dehalogenation under harsh conditions. Use low-temperature Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids to preserve the halogenated core . Monitor reaction progress via in situ <sup>19</sup>F NMR to detect fluorine loss. For ethanol group introduction, avoid strong bases; instead, employ mild reducing agents (e.g., NaBH4 in THF/MeOH) .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
Design a stability-indicating HPLC method with a C18 column and mobile phase (e.g., acetonitrile/0.1% formic acid) to track degradation products. Accelerated stability studies (40°C/75% RH) can identify hydrolytic pathways. Fluorine’s electron-withdrawing effect may enhance acidity of the ethanol hydroxyl group, necessitating pH-controlled storage (pH 5–7 recommended) .
Q. How can computational modeling predict reactivity or intermolecular interactions of this compound in catalytic systems?
Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) can simulate interactions with biological targets (e.g., kinases or GPCRs). Compare electrostatic potential maps of the bromo/fluoro substituents to assess steric and electronic effects .
Q. What methodologies resolve contradictions in biological activity data across studies?
Discrepancies in bioassay results (e.g., IC50 variability) may stem from impurity profiles or solvent effects. Implement high-content screening with orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target engagement. Use LC-MS/MS to quantify compound degradation during assays .
Methodological Guidance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
